![molecular formula C16H17N3O3 B1255303 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide](/img/structure/B1255303.png)
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide
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Overview
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide is a member of benzofurans.
Scientific Research Applications
Anticancer Research
Compounds related to N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide have shown promising results in anticancer research. Specifically, derivatives of this compound have been synthesized and evaluated for their activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some of these compounds exhibited moderate to excellent anticancer activities, surpassing the efficacy of the reference drug, etoposide, in certain cases (Ravinaik et al., 2021).
Antibacterial Studies
Research has also focused on the antibacterial potential of similar compounds. Studies have shown that synthesized derivatives exhibit moderate to significant antibacterial activity. This includes actions against both Gram-negative and Gram-positive bacteria, highlighting the potential of these compounds in addressing various bacterial infections (Khalid et al., 2016).
Antioxidant and Antimicrobial Properties
Further studies have revealed the antioxidant properties of these derivatives. Some synthesized compounds showed excellent antioxidant activity and protection against DNA damage, suggesting potential applications in oxidative stress-related conditions (Bondock, Adel, & Etman, 2016). In addition, these compounds have been evaluated for antimicrobial properties, including activity against various pathogens.
Inhibitory Effects in Biochemical Processes
Compounds structurally related to this compound have demonstrated inhibitory effects in various biochemical processes. This includes inhibition of enzymes like urease and alkaline phosphatase, which are critical in certain physiological and pathological processes. These findings suggest potential therapeutic applications in conditions where these enzymes play a key role (Nazir et al., 2018).
Corrosion Inhibition
Interestingly, derivatives of this compound have also been investigated for their corrosion inhibition properties. Studies suggest that they can effectively inhibit corrosion in certain metals, indicating potential industrial applications (Ammal, Prajila, & Joseph, 2018).
Nematocidal Activity
Recent studies have also explored the nematocidal activities of related compounds. Some derivatives have shown promising results against specific nematodes, indicating potential use in agricultural settings to control nematode infestations (Liu, Wang, Zhou, & Gan, 2022).
properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-5-12-15(19-22-18-12)17-16(20)14-10(4)11-6-8(2)9(3)7-13(11)21-14/h6-7H,5H2,1-4H3,(H,17,19,20) |
InChI Key |
ORDJNQPBZKWWFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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